TrkC G623R Mutant Potency vs. Larotrectinib
Pan-Trk-IN-2 exhibits significant in vitro activity against the TrkC G623R drug-resistant mutant, a phenotype where the clinically approved inhibitor Larotrectinib shows a near-complete loss of function. Specifically, Pan-Trk-IN-2 demonstrates cytotoxicity against BaF3 cells harboring the TEL-fused TrkC G623R mutant with an IC50 of 1.352 µM . In contrast, Larotrectinib's IC50 against the same mutant (TrkC G623R) is reported to be 6,940 nM (6.94 µM) [1]. This represents an approximate 5.1-fold improvement in potency for Pan-Trk-IN-2 in this specific cellular model of acquired resistance.
| Evidence Dimension | In vitro cytotoxicity against cells expressing drug-resistant TrkC G623R mutant |
|---|---|
| Target Compound Data | IC50 = 1.352 µM |
| Comparator Or Baseline | Larotrectinib: IC50 = 6,940 nM (6.94 µM) |
| Quantified Difference | ~5.1-fold increase in potency (6.94 µM / 1.352 µM) |
| Conditions | Cytotoxicity assessed by MTT assay in mouse BaF3 cells engineered to express TEL-fused TrkC G623R mutant [REFS-1, REFS-2]. |
Why This Matters
This data identifies Pan-Trk-IN-2 as a more potent tool compound than the clinical standard Larotrectinib for probing resistance mechanisms mediated by the TrkC gatekeeper mutation.
- [1] Table 1: IC50 (±SD) of TRK inhibitors against wild-type and mutant TRK kinases. PMC9762329. View Source
